1,2-Dibromo(1,2-14C2)ethane
Overview
Description
1,2-Dibromo(1,2-14C2)ethane is a radiolabeled derivative of 1,2-dibromoethane, an organobromine compound with the chemical formula C2H4Br2. This compound is characterized by the presence of two bromine atoms attached to adjacent carbon atoms in an ethane molecule. The radiolabeling with carbon-14 isotopes makes it particularly useful in various scientific research applications, especially in tracing and studying chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo(1,2-14C2)ethane is typically synthesized through the halogenation of ethylene gas with bromine. The reaction proceeds as follows: [ \text{CH}_2=\text{CH}_2 + \text{Br}_2 \rightarrow \text{BrCH}_2\text{CH}_2\text{Br} ] For the radiolabeled version, ethylene gas containing carbon-14 isotopes is used. The reaction is carried out under controlled conditions to ensure the incorporation of the radioactive isotope.
Industrial Production Methods: The industrial production of 1,2-dibromoethane involves the direct addition of bromine to ethylene in a halogen addition reaction. This process is conducted in large-scale reactors with precise control over temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo(1,2-14C2)ethane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of ethylene glycol.
Elimination Reactions: When treated with strong bases like potassium hydroxide, 1,2-dibromoethane can undergo dehydrohalogenation to form ethyne (acetylene). [ \text{BrCH}_2\text{CH}_2\text{Br} + 2\text{KOH} \rightarrow \text{CH}\equiv\text{CH} + 2\text{KBr} + 2\text{H}_2\text{O} ]
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols.
Bases: Potassium hydroxide, sodium hydroxide.
Solvents: Alcohols, water, and organic solvents like acetone.
Major Products:
Ethylene glycol: Formed through nucleophilic substitution.
Ethyne (acetylene): Formed through elimination reactions.
Scientific Research Applications
1,2-Dibromo(1,2-14C2)ethane is widely used in scientific research due to its radiolabeling, which allows for the tracing of chemical and biological pathways. Some key applications include:
Chemistry: Used in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetics to understand the distribution and metabolism of drugs.
Industry: Applied in the synthesis of other organobromine compounds and as a fumigant in pest control.
Mechanism of Action
The mechanism of action of 1,2-dibromo(1,2-14C2)ethane involves its interaction with nucleophiles, leading to substitution or elimination reactions. The bromine atoms act as leaving groups, facilitating the formation of new bonds with nucleophiles or the elimination of hydrogen bromide to form unsaturated compounds. In biological systems, the radiolabeled carbon atoms allow for the tracking of metabolic pathways and the identification of molecular targets.
Comparison with Similar Compounds
1,2-Dibromoethane: The non-radiolabeled version, used in similar applications but without the tracing capabilities.
1,1-Dibromoethane: A structural isomer with different reactivity and applications.
Dibromomethane: A simpler brominated compound with distinct chemical properties.
Uniqueness: 1,2-Dibromo(1,2-14C2)ethane is unique due to its radiolabeling, which provides valuable insights into chemical and biological processes that cannot be obtained with non-labeled compounds. This makes it an indispensable tool in research fields requiring precise tracking of molecular transformations.
Properties
IUPAC Name |
1,2-dibromo(1,2-14C2)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1+2,2+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAZPARNPHGIKF-XPULMUKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH2]([14CH2]Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514626 | |
Record name | 1,2-Dibromo(~14~C_2_)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22712-78-3 | |
Record name | 1,2-Dibromo(~14~C_2_)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.